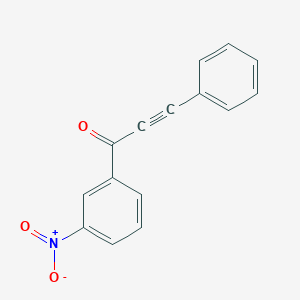MLS000532223

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Nonlinear Optical Applications
Summary: A novel optically high-transparent chalcone derivative (E)-3-(3-nitrophenyl)-1-(thiophene-2-yl)prop-2-en-1-one (2AT3N) has been synthesized and crystallized using slow evaporation solution method. This compound is used in nonlinear optical applications.
Method: The compound was synthesized and crystallized using a slow evaporation solution method.
Results: The 2AT3N single crystals show high-order nonlinear absorption coefficient (β 10 −5 cm W −1) and nonlinear refractive index (n2 10 −9 cm 2 W −1).
Pharmaceutical Applications
Summary: New fused tricyclic 1-(3-nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepines have been synthesized by the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides. These compounds have shown a wide range of biological and pharmacological activities.
Results: The synthesized compounds have shown a wide range of biological and pharmacological activities.
MLS000532223 is a small molecule identified as a selective inhibitor of Rho family guanosine triphosphatases (GTPases), particularly effective against Rac1. It has been characterized through high-throughput screening methods, demonstrating its ability to disrupt GTP binding to multiple GTPases, including RhoA and Cdc42, with an effective concentration range (EC50) of approximately to M for Rho family members . The compound's mechanism involves altering the nucleotide binding site of Rac1, which is typically considered undruggable .
The primary reactions involving MLS000532223 result in the inhibition of Rho family GTPases, leading to changes in cellular morphology and actin reorganization. When applied to Swiss 3T3 cells, MLS000532223 effectively inhibited epidermal growth factor-induced Rac1 activation, preventing downstream signaling that would typically lead to actin polymerization and morphological changes . In RBL-2H3 cells, the compound reduced ligand-stimulated secretion of β-hexosaminidase by 50%, indicating its potential impact on cellular signaling pathways associated with hypersensitivity responses .
MLS000532223 exhibits significant biological activity as an inhibitor of Rho family GTPases. Its effects include:
- Inhibition of Rac1 Activation: The compound prevents Rac1 from binding to guanosine triphosphate, thus inhibiting its activation and subsequent signaling pathways that promote cell motility and morphology changes .
- Impact on Actin Cytoskeleton: By disrupting the function of Rho family GTPases, MLS000532223 induces actin reorganization, which is crucial for various cellular processes such as migration and shape maintenance .
- Reduction of Secretion in Immune Responses: In immune cells, it significantly decreases the secretion of substances involved in allergic responses when stimulated by ligands .
MLS000532223 has potential applications in various fields:
- Cancer Research: Due to its role in inhibiting Rac1, which is often overexpressed in cancers, it could be utilized in studies aimed at understanding tumor progression and metastasis.
- Immunology: Its ability to modulate immune cell responses makes it a candidate for research into treatments for allergies and autoimmune diseases.
- Cell Biology: The compound serves as a tool for studying the roles of Rho GTPases in cellular processes such as migration and morphology .
Studies have demonstrated that MLS000532223 interacts selectively with Rho family GTPases. It inhibits not only Rac1 but also shows some activity against RhoA and Cdc42 at higher concentrations. The compound's specificity allows researchers to dissect the roles of these GTPases in various biological contexts without broadly affecting other signaling pathways .
MLS000532223 shares similarities with several other compounds that target GTPases. Here are some comparable compounds:
| Compound Name | Target GTPase | Mechanism of Action | EC50 |
|---|---|---|---|
| EHT1864 | Rac1 | Disrupts nucleotide binding | ~2 x 10^-6 M |
| NSC23766 | Rac1 | Selective inhibition | Not specified |
| Compound #1 | Rac1 | Disrupts complex formation with PAK1 | Not specified |
| Compound #6 | Rac1 | Targets nucleotide-binding pocket | Not specified |
Uniqueness of MLS000532223
MLS000532223 is unique due to its high affinity and selective inhibition profile against multiple members of the Rho family GTPases while having minimal effects on other GTPases like H-Ras and Rab proteins at lower concentrations. This specificity makes it a valuable tool for researchers studying the intricate signaling networks involving these proteins .








